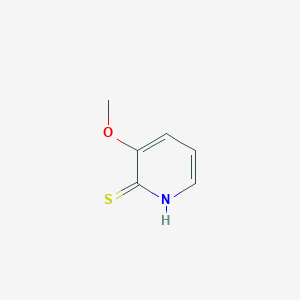

3-methoxypyridine-2(1H)-thione

Beschreibung

Overview of Pyridinethione Chemistry

Pyridinethiones are a class of sulfur-containing heterocyclic compounds. ontosight.ai Their structure consists of a pyridine (B92270) ring where a carbon atom is double-bonded to a sulfur atom, forming a thione group (-C=S). ontosight.aithieme-connect.de This functional group gives pyridinethiones unique chemical and biological characteristics. ontosight.ai

These compounds exist in tautomeric forms, meaning they can interconvert between the thione and thiol forms. wikipedia.orgubc.carsc.org However, the thione form is generally the more stable and predominant tautomer. wikipedia.orgubc.ca The reactivity of pyridinethiones is influenced by this thione group, allowing them to participate in various chemical reactions, including nucleophilic additions and the formation of metal complexes. ontosight.aicymitquimica.com Their ability to chelate metal ions like zinc has led to applications in medicinal chemistry and other fields. ontosight.aiwikipedia.org

Significance of Methoxypyridine Derivatives in Contemporary Chemical Research

Methoxypyridine derivatives are a class of organic compounds that feature a pyridine ring substituted with a methoxy (B1213986) group (-OCH3). ontosight.aiontosight.ai These compounds are valuable in several areas of chemical research, particularly in the synthesis of more complex molecules. ontosight.ai The presence of the methoxy group can influence the electronic properties and reactivity of the pyridine ring, making these derivatives useful as building blocks in medicinal chemistry and materials science. ontosight.airesearchgate.netmdpi.com

For instance, methoxypyridine derivatives are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai Their unique structural and electronic properties also make them candidates for the development of new materials with specific photo-physical or liquid crystalline properties. researchgate.net The chemoselective demethylation of methoxypyridines is a key reaction that allows for their conversion into other useful pyridine derivatives. researchgate.net

Scope and Foundational Objectives for the Academic Research on 3-Methoxypyridine-2(1H)-thione

Academic research on 3-methoxypyridine-2(1H)-thione is driven by the goal of understanding its fundamental chemical properties and exploring its potential applications. A primary objective is to investigate its synthesis and reactivity. For example, research has explored its synthesis from precursors like 3-methoxy-2(1H)-pyridone by treatment with reagents such as Lawesson's reagent. wpmucdn.com

Another key research area is the study of its coordination chemistry. The ability of the pyridinethione moiety to bind to metal ions is of significant interest. For instance, the related compound 1-hydroxy-3-methoxypyridine-2(1H)-thione has been used to synthesize zinc complexes. scienceopen.com

Furthermore, theoretical studies are employed to understand the electronic structure, stability, and spectroscopic properties of N-(methoxy)pyridine-2(1H)-thione derivatives. acs.org These computational investigations help in rationalizing experimental findings and predicting the behavior of these molecules in various chemical processes, such as photochemically induced reactions. acs.org The overarching goal is to build a comprehensive understanding of this compound to facilitate its use in the design of new functional molecules and materials.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxy-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-8-5-3-2-4-7-6(5)9/h2-4H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGPPRJSTIXUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617960 | |

| Record name | 3-Methoxypyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155222-37-0 | |

| Record name | 3-Methoxypyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypyridine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxypyridine 2 1h Thione and Its Advanced Derivatives

Direct Synthetic Routes to the 3-Methoxypyridine-2(1H)-thione Core Structure

The direct synthesis of the 3-methoxypyridine-2(1H)-thione core can be achieved through a few key methodologies, primarily involving the construction of the pyridinethione ring or the modification of a pre-existing pyridinone.

Cyclocondensation Reactions for Pyridinethione Formation

Cyclocondensation reactions represent a fundamental approach to constructing the pyridinethione ring system from acyclic precursors. scilit.com These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a reagent containing a cyanothioacetamide moiety. scirp.orgresearchgate.net The reaction of acetylacetone (B45752) with cyanothioacetamide, for instance, yields a pyridinethione derivative. scirp.orgscirp.org Similarly, the condensation of isovaleric or acetic aldehydes with cyanothioacetamide and acetoacetamide (B46550) leads to the formation of 4-alkyl-5-carbamoyl-3-cyano-6-methylpyridine-2(1H)-thiones. researchgate.net

Another strategy involves the reaction of enamines with isothiocyanates. The addition products of enamines to isothiocyanates, which are substituted β-aminoacrylo thioamides, can react with malononitrile (B47326) to yield 6-amino-1-aryl-5-cyano-pyridin-2-thiones. researchgate.net Furthermore, multicomponent reactions provide an efficient route; for example, the reaction of cinnamaldehyde, cyanothioacetamide, and ethyl acetoacetate (B1235776) can produce 3-cyano-5-ethoxycarbonyl-6-methyl-4-styrylpyridine-2(1H)-thione. researchgate.net DFT calculations have been employed to understand the regiochemistry of these cyclocondensation reactions, providing strong evidence for the preferential formation of specific pyridinethione regioisomers. scispace.comnih.gov

| Reactants | Product | Reaction Type | Reference |

| Acetylacetone, Cyanothioacetamide | 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione | Cyclocondensation | scirp.orgscirp.org |

| Isovaleric/Acetic aldehyde, Cyanothioacetamide, Acetoacetamide | 4-Alkyl-5-carbamoyl-3-cyano-6-methylpyridine-2(1H)-thiones | Cyclocondensation | researchgate.net |

| Enamines, Isothiocyanates, Malononitrile | 6-Amino-1-aryl-5-cyano-pyridin-2-thiones | Cyclocondensation | researchgate.net |

| Cinnamaldehyde, Cyanothioacetamide, Ethyl acetoacetate | 3-Cyano-5-ethoxycarbonyl-6-methyl-4-styrylpyridine-2(1H)-thione | Multicomponent Cyclocondensation | researchgate.net |

| Enaminone, 2-Cyanothioacetamide, Bromoacetonitrile | Tetrasubstituted thieno[2,3-b]pyridine (B153569) derivative | Cascade Cyclization | researchgate.netigi-global.com |

Strategic Functionalization and Substituent Introduction on Precursor Pyridinethiones

A common and effective method for synthesizing 3-methoxypyridine-2(1H)-thione involves the thionation of the corresponding pyridinone. The precursor, 3-methoxypyridin-2(1H)-one, can be treated with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P4S10) to convert the carbonyl group into a thiocarbonyl group. wpmucdn.comtandfonline.com For example, O-methyl protected 3-hydroxypyridin-2-one (B1229133) can be converted to its thione analog using Lawesson's reagent. wpmucdn.com This method is advantageous as it utilizes readily available pyridinone precursors.

Synthesis via Ring Transformation Reactions Involving Pyridinethione Scaffolds

Ring transformation reactions offer an alternative pathway to pyridinethione structures. For instance, certain pyrimidine (B1678525) derivatives can undergo ring transformation to form pyridines. scilit.com While less common for the direct synthesis of 3-methoxypyridine-2(1H)-thione itself, these methods are valuable for accessing diverse pyridinethione scaffolds which can then be further functionalized. wur.nl One example involves the reaction of 1,2-bipyridinium chloride with ethyl thioglycolate, which eliminates pyridine (B92270) to form a sulfide (B99878) intermediate that can isomerize to a thienopyridine. researchgate.net

Advanced Derivatization Strategies for 3-Methoxypyridine-2(1H)-thione Analogs

Once the 3-methoxypyridine-2(1H)-thione core is established, a variety of derivatization strategies can be employed to create a library of analogs with modified properties. These strategies primarily target the nitrogen and sulfur atoms of the pyridinethione ring.

N-Alkylation and N-Acylation Reactions for Modifying Ring Nitrogen

The nitrogen atom of the pyridinethione ring can be readily alkylated or acylated. N-alkylation is typically achieved by treating the pyridinethione with an alkyl halide in the presence of a base. researchgate.netmdpi.com For instance, N-alkylation of O-methyl-protected 3-hydroxypyridin-2-one with bromoalkanols followed by further transformations is a key step in the synthesis of certain bioactive molecules. wpmucdn.com N-acylation can be accomplished using acyl chlorides or anhydrides. These modifications can significantly impact the biological activity and physical properties of the resulting compounds.

| Reagent | Reaction Type | Product Type | Reference |

| Alkyl Halides | N-Alkylation | N-Alkyl Pyridinethiones | researchgate.netmdpi.com |

| Bromoalkanols | N-Alkylation | N-Hydroxyalkyl Pyridinones | wpmucdn.com |

| Acyl Chlorides/Anhydrides | N-Acylation | N-Acyl Pyridinethiones | nih.govub.edu |

S-Alkylation and S-Acylation Reactions for Thione Sulfur Manipulation

The exocyclic sulfur atom of the thione group is a soft nucleophile and readily undergoes alkylation and acylation. S-alkylation is a common reaction, often carried out using alkyl halides in the presence of a base, to yield 2-(alkylthio)pyridine derivatives. researchgate.netresearchgate.netresearchgate.net This reaction is a cornerstone in the synthesis of fused heterocyclic systems like thieno[2,3-b]pyridines. researchgate.netigi-global.comacs.org For example, the reaction of 3-cyanopyridine-2(1H)-thiones with α-halo ketones or α-haloacetonitriles leads to S-alkylated intermediates that can be cyclized. researchgate.netigi-global.com S-acylation is also possible, though less common than S-alkylation. researchgate.net

| Reagent | Reaction Type | Product Type | Reference |

| Alkyl Halides (e.g., Methyl Iodide) | S-Alkylation | 2-(Alkylthio)pyridines | scirp.orgresearchgate.net |

| α-Halo Ketones/Nitriles | S-Alkylation | S-Substituted Pyridines for Cyclization | researchgate.netigi-global.com |

| Acyl Chlorides | S-Acylation | 2-(Acylthio)pyridines | researchgate.netthieme-connect.de |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The reactivity of the pyridine ring in 3-methoxypyridine-2(1H)-thione towards electrophilic and nucleophilic aromatic substitution is governed by the interplay of the electron-donating methoxy (B1213986) group at the C-3 position and the electron-withdrawing thione group at the C-2 position. The thione group exists in tautomeric equilibrium with its thiol form, 3-methoxy-2-mercaptopyridine, which can influence the electronic nature and reactivity of the pyridine ring.

Electrophilic Aromatic Substitution:

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is more facile on electron-deficient pyridine rings, especially with a good leaving group present. The electron-withdrawing character of the thione group enhances the electrophilicity of the ring carbons, particularly at the C-4 and C-6 positions, making them susceptible to nucleophilic attack.

In a related system, 3-methoxypyridine (B1141550) has been shown to undergo nucleophilic amination where the methoxy group at the C-3 position is displaced by an amine nucleophile in the presence of sodium hydride and lithium iodide. ntu.edu.sg This suggests that direct displacement of the methoxy group in 3-methoxypyridine-2(1H)-thione could be a potential pathway for functionalization, although the presence of the acidic N-H proton of the thione might complicate the reaction.

A more common strategy for SNAr on this scaffold would involve the introduction of a halogen atom, typically at the C-5 position, which can then be displaced by various nucleophiles. The regioselectivity of nucleophilic attack on halogenated pyridines is well-established, with the positions ortho and para to the electron-withdrawing ring nitrogen being the most activated. researchgate.net

| Reaction Type | Predicted Regioselectivity | Influencing Factors | Supporting Evidence |

| Electrophilic Aromatic Substitution | C-4, C-6 | - Electron-donating methoxy group- Electron-withdrawing thione group- Overall electron-deficient nature of the pyridine ring | General principles of electrophilic aromatic substitution on substituted pyridines. libretexts.org |

| Nucleophilic Aromatic Substitution | C-4, C-6 (on halogenated derivatives) | - Electron-withdrawing thione and ring nitrogen- Position of the leaving group | Facile SNAr on electron-deficient pyridines; researchgate.net Nucleophilic amination of 3-methoxypyridine. ntu.edu.sg |

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, enabling the synthesis of complex molecular architectures from simple precursors. For derivatives of 3-methoxypyridine-2(1H)-thione, these reactions typically involve a halogenated precursor, most commonly a bromo-substituted derivative.

C-C Bond Formation:

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. In a relevant example, 5-bromo-2-methoxypyridine (B44785) was successfully coupled with various arylboronic acids in the presence of a palladium catalyst to afford 5-aryl-2-methoxypyridines. mdpi.com This demonstrates the feasibility of using brominated methoxypyridine scaffolds in Suzuki couplings. It is anticipated that a halogenated derivative of 3-methoxypyridine-2(1H)-thione, such as 5-bromo-3-methoxypyridine-2(1H)-thione, would similarly undergo Suzuki coupling to introduce aryl or heteroaryl substituents at the C-5 position. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product | Reference |

| 5-Bromo-2-methoxypyridine | Arylboronic acid | PdCl2 | 5-Aryl-2-methoxypyridine | mdpi.com |

| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)2 | 3-Phenylpyridine | researchgate.net |

C-N Bond Formation:

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. This reaction has been successfully applied to various bromopyridine derivatives. For instance, 2-bromo-6-methylpyridine (B113505) has been coupled with cyclohexane-1,2-diamine using a palladium catalyst with a BINAP ligand. chemspider.com While there is no direct report on the Buchwald-Hartwig amination of a halogenated 3-methoxypyridine-2(1H)-thione, the general applicability of this reaction to a wide range of pyridine substrates suggests its potential utility for introducing amine functionalities to this scaffold. The reaction conditions, particularly the choice of ligand and base, would need to be optimized to accommodate the specific electronic and steric properties of the substrate.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product | Reference |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3]/BINAP | NaOBut | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |

Oxygen-Sulfur Exchange Reactions for Thione Synthesis

The most direct and common method for the synthesis of 3-methoxypyridine-2(1H)-thione is through an oxygen-sulfur exchange reaction, also known as thionation, starting from the corresponding pyridone, 3-methoxypyridin-2(1H)-one. The two most prominent reagents for this transformation are Lawesson's reagent and phosphorus pentasulfide (P4S10).

Using Lawesson's Reagent:

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a mild and efficient thionating agent for a wide variety of carbonyl compounds, including amides and lactams. organic-chemistry.orgscirp.org The reaction is typically carried out by heating the carbonyl compound with Lawesson's reagent in an inert solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). chemspider.comnih.gov The use of THF can allow for the reaction to be conducted at room temperature. chemspider.com A key advantage of Lawesson's reagent over P4S10 is that it often requires milder conditions and results in cleaner reactions with easier workup. organic-chemistry.org The synthesis of a derivative of 3-methoxypyridine-2(1H)-thione has been reported via the treatment of the corresponding 3-methoxypyridin-2-one with Lawesson's reagent in refluxing toluene.

Using Phosphorus Pentasulfide (P4S10):

Phosphorus pentasulfide is a more traditional and potent thionating agent. researchgate.net Thionation with P4S10 often requires higher temperatures and can sometimes lead to side products, making purification more challenging. However, its reactivity can be modulated by using it in combination with other reagents, such as hexamethyldisiloxane (B120664) (HMDO) or by forming a complex with pyridine. scirp.orgresearchgate.net The P4S10-pyridine complex has been shown to be a storable and selective thionating agent. scirp.orgresearchgate.net While there are no specific reports on the use of P4S10 for the synthesis of 3-methoxypyridine-2(1H)-thione, it remains a viable, albeit potentially less selective, alternative to Lawesson's reagent.

| Starting Material | Thionating Reagent | Solvent | Temperature | Product | Key Advantages | Reference |

| 3-Methoxypyridin-2-one derivative | Lawesson's Reagent | Toluene | Reflux | 3-Methoxypyridine-2(1H)-thione derivative | Mild conditions, cleaner reaction | General procedure in chemspider.comnih.gov |

| Amide | Lawesson's Reagent | THF | Room Temperature | Thioamide | Room temperature reaction | chemspider.com |

| Ketones, Esters, Amides | P4S10/Pyridine complex | Acetonitrile | Varies | Thiones, Thioesters, Thioamides | Storable reagent, high selectivity | scirp.orgresearchgate.net |

Tautomerism and Conformational Analysis of 3 Methoxypyridine 2 1h Thione Systems

Pyridinethione-Pyridinethiol Tautomeric Equilibria in Solution and Gas Phase

Like its parent compound, 3-methoxypyridine-2(1H)-thione can exist in two primary tautomeric forms: the thione form (3-methoxypyridine-2(1H)-thione) and the thiol form (3-methoxypyridine-2-thiol). The equilibrium between these two forms is a dynamic process involving the migration of a proton between the nitrogen and sulfur atoms. The position of this equilibrium is highly sensitive to the physical state (gas or solution) of the compound.

In the gas phase, the aromatic thiol form is generally predicted to be more stable for related 2-pyridinethiol systems. researchgate.net However, in solution, the equilibrium typically shifts to favor the thione tautomer, which is stabilized by its greater polarity and capacity for intermolecular hydrogen bonding with solvent molecules. researchgate.netmdpi.com The presence of the electron-donating methoxy (B1213986) group at the 3-position is expected to influence the electronic distribution within the pyridine (B92270) ring, but the fundamental preference for the thione form in condensed phases is anticipated to remain.

Experimental Elucidation of Tautomeric Forms (e.g., Variable Temperature NMR, FTIR Spectroscopy)

Experimental techniques are essential for identifying and quantifying the tautomeric forms present under specific conditions. Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are particularly powerful tools for this purpose.

FTIR Spectroscopy: In the solid state or in solution, the vibrational spectrum provides clear indicators of the dominant tautomer. For the parent compound, pyridine-2(1H)-thione, the absence of a distinct S-H stretching band (typically found around 2500-2600 cm⁻¹) and the presence of a strong N-H stretching band are definitive evidence for the thione structure. scispace.com For the related compound, 1-hydroxy-3-methoxypyridine-2(1H)-thionato, when complexed with zinc, characteristic IR bands have been observed at 1553, 1441, and 1292 cm⁻¹, which are associated with the pyridinethione ring structure. scienceopen.combiorxiv.org

Computational Assessment of Relative Tautomeric Stabilities (e.g., DFT-based Energetic Comparisons)

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the intrinsic stabilities of tautomers and the energetic barriers separating them. jocpr.comnih.govresearchgate.net Studies on analogous pyridinethione systems consistently demonstrate the energetic landscape of the tautomeric equilibrium.

For the unsubstituted pyridine-2(1H)-thione/pyridine-2-thiol system, DFT calculations show that the thiol form is more stable in the gas phase. researchgate.net However, when solvent effects are included in the calculations, the thione form becomes the thermodynamically preferred tautomer. researchgate.net This reversal is attributed to the much larger dipole moment of the thione tautomer, which leads to stronger stabilizing interactions with polar solvent molecules.

A similar trend is observed for 3-hydroxy-2-mercaptopyridine, where DFT calculations at the B3LYP/6-31G(d) level indicate that the thione form is the most stable tautomer in the equilibrium. nih.gov The introduction of a substituent, such as the methoxy group in 3-methoxypyridine-2(1H)-thione, will modulate these energies, but the general principle of the thiol being favored in the gas phase and the thione in solution is expected to hold.

| Compound | Method | Phase/Solvent | Most Stable Tautomer | Relative Energy (kcal/mol) of Thiol vs. Thione | Reference |

|---|---|---|---|---|---|

| Pyridine-2(1H)-thione | CCSD(T)/cc-pVTZ | Gas Phase | Thiol | -2.61 | researchgate.net |

| Pyridine-2(1H)-thione | IPCM-MP2 | Cyclohexane | Thione | +1.96 | researchgate.net |

| 3-Hydroxy-2-mercaptopyridine | B3LYP/6-31G(d) | Gas Phase | Thione | N/A (Thione is ground state) | nih.gov |

| 2,6-Dimercaptopyridine (B1608968) | HF/6-31G | Gas Phase | Thiol | Dominant | jlu.edu.cn |

| 2,6-Dimercaptopyridine | HF/6-31G (SCRF) | High Dielectric Solvent | Thione | Dominant | jlu.edu.cn |

Solvent Effects on Tautomeric Preferences and Equilibria

The choice of solvent has a profound impact on the position of the pyridinethione-pyridinethiol equilibrium. nih.gov The thione tautomer is significantly more polar than the aromatic thiol tautomer. researchgate.net Consequently, polar solvents, especially those capable of hydrogen bonding, will preferentially solvate and stabilize the thione form, shifting the equilibrium in its favor. scispace.comjlu.edu.cn

Computational models, such as the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) method, are used to simulate these solvent effects. nih.govjlu.edu.cn Studies on 2,6-dimercaptopyridine show that while the thiol tautomer is favored in the gas phase and in solvents with low dielectric constants, the equilibrium shifts towards the more polar thione form in solvents with high dielectric constants due to strong polarization effects. jlu.edu.cn For 3-methoxypyridine-2(1H)-thione, it can be predicted that increasing solvent polarity (e.g., from hexane (B92381) to water) will increase the population of the thione tautomer relative to the thiol tautomer.

Conformational Isomerism and Dynamic Behavior of the Molecular Structure

Beyond tautomerism, the molecular structure of 3-methoxypyridine-2(1H)-thione is also characterized by conformational flexibility, primarily related to the orientation of the methoxy substituent. The pyridine-2(1H)-thione ring itself is largely planar, but the C(3)-O bond allows for rotation of the methyl group.

This rotation can lead to different conformational isomers (rotamers). The relative energies of these rotamers will be determined by steric interactions and potential intramolecular interactions. While the energy barrier to rotation around the C(3)-O bond is expected to be relatively low, it could be influenced by the presence of the adjacent bulky sulfur atom (in the thiol form) or the N-H group (in the thione form). Computational methods are effective for mapping the potential energy surface of such rotations and identifying the most stable conformers. csic.esnih.gov Dynamic NMR experiments could potentially be used to probe this rotational barrier if the rate of interconversion falls within the NMR timescale at accessible temperatures. acs.org

Role of Intramolecular Interactions and Hydrogen Bonding in Tautomeric Control

Intramolecular interactions, particularly hydrogen bonding, can play a significant role in determining the relative stability of tautomers and conformers. fu-berlin.deias.ac.in

Conversely, the thione tautomer lacks the possibility for this specific intramolecular hydrogen bond. However, it is an excellent hydrogen bond acceptor (at the C=S group) and donor (at the N-H group). In solution, it readily forms strong intermolecular hydrogen bonds with solvent molecules, which is a key factor in its stabilization in polar, protic media. researchgate.net In the solid state, these interactions lead to the formation of hydrogen-bonded dimers or extended networks, further stabilizing the thione form. researchgate.net Therefore, the interplay between potential intramolecular hydrogen bonding in the thiol form and the strong intermolecular hydrogen bonding capacity of the thione form is a critical factor controlling the tautomeric balance.

Chemical Reactivity and Mechanistic Investigations of 3 Methoxypyridine 2 1h Thione

Fundamental Nucleophilic and Electrophilic Reactions Involving the Thione Moiety

The thione group (C=S) in 3-methoxypyridine-2(1H)-thione is a key center for chemical reactivity. The presence of the sulfur atom, which is larger and more polarizable than oxygen, imparts distinct chemical properties. The thione group can act as a nucleophile through the lone pairs on the sulfur atom, or the carbon atom can be susceptible to nucleophilic attack, especially when activated.

The thione moiety allows the compound to participate in various reactions, including nucleophilic substitutions and coordination with metal ions. cymitquimica.com For instance, pyridinethiones can act as bifunctional nucleophiles. In reactions with palladium(II) and platinum(II) aryl isocyanide complexes, the initial coordination often occurs at the thione sulfur atom. This is followed by an intramolecular nucleophilic addition of the heterocyclic nitrogen atom to the metal-ligated isocyanide carbon. rscf.ru

Furthermore, the thione group can be S-alkylated. The reaction of 3-cyanopyridine-2(1H)-thiones with various alkylating agents leads to the formation of 2-S-alkyl pyridine (B92270) derivatives. researchgate.net This highlights the nucleophilic character of the sulfur atom in the thione group.

Radical Chemistry and Homolytic Bond Cleavage Processes

The pyridinethione scaffold is a versatile platform for studying radical chemistry, particularly through the homolytic cleavage of bonds, most notably the N-O bond in N-hydroxy or N-alkoxy derivatives.

Photochemically Induced Radical Generation (e.g., N-O bond homolysis)

N-alkoxypyridine-2(1H)-thiones are valuable photochemical precursors for alkoxyl radicals. researchgate.net Upon irradiation with UV light, these compounds undergo homolysis of the weak N-O bond, leading to the efficient generation of radicals. researchgate.net For example, N-hydroxypyridine-2(1H)-thione derivatives are well-established photochemical sources of hydroxyl radicals (•OH). nih.govresearchgate.net UV-A radiation (e.g., 355 nm) can induce the dissociation of the N-O bond, releasing pyridylthiyl and hydroxyl radicals. researchgate.netresearchgate.net

Theoretical studies have shown that for N-hydroxypyridine-2(1H)-thione, the potential energy surface of the lowest excited singlet state (S1) is virtually dissociative concerning the detachment of the hydroxyl group. researchgate.net This efficient photo-induced cleavage makes these compounds useful tools in studying radical-induced damage to biomolecules like DNA. researchgate.netnih.gov The quantum yield for the initial N-O bond cleavage can be high, approximately 0.5 in some cases. researchgate.net

Thermally Induced Radical Reaction Mechanisms

In addition to photochemical methods, radical generation from pyridinethione derivatives can also be achieved thermally. colab.ws Theoretical studies have investigated the homolytic cleavage of the N-O bond in N-(methoxy)pyridine-2(1H)-thione through thermally induced reactions. acs.org Microwave irradiation of N-(alkoxy)thiazole-2(3H)-thiones, a related class of compounds, in low-absorbing solvents has been shown to afford alkoxyl radicals. colab.ws These radicals can then participate in various reactions, including intramolecular additions and hydrogen atom transfers. colab.ws

Characterization of Radical Intermediates and Reaction Pathways (e.g., Pyridylthiyl Radicals, Hydroxyl Radicals)

The primary radical species generated from the homolysis of N-hydroxypyridine-2(1H)-thione derivatives are the pyridylthiyl radical and the corresponding oxygen-centered radical (e.g., hydroxyl or alkoxyl radical). researchgate.netnih.gov These radicals have been characterized using techniques such as EPR (Electron Paramagnetic Resonance) spin trapping. researchgate.netcolab.ws

The pyridylthiyl radical is a key intermediate in the subsequent reaction pathways. It can react with its precursor molecule in a delayed depletion process, leading to the formation of 2,2'-dipyridyl disulfide and the further release of propagating radicals. researchgate.net The hydroxyl radical is a highly reactive species known to cause oxidative damage to a wide range of biomolecules. nih.govwikipedia.org Its generation from N-hydroxypyridine-2(1H)-thione has been extensively utilized in studies of oxidative stress. nih.gov

Rearrangement Reactions and their Mechanistic Pathways

Rearrangement reactions involving the pyridine scaffold can lead to the formation of diverse and complex heterocyclic systems. While specific rearrangement reactions for 3-methoxypyridine-2(1H)-thione are not extensively detailed in the provided context, related structures offer insights into potential pathways. For instance, the reaction of 3-(2-pyridyl)-1,2,4-triazines with benzynes leads to a rearrangement cascade, initiated by the nucleophilic attack of the pyridine nitrogen on the benzyne, ultimately forming a pyrido[1,2-a]indole motif. nih.gov The salts of 1-oxidopyridine-2(1H)-thione can undergo rearrangement upon reaction with alkylating agents to yield 1-alkoxypyridine-2(1H)-thiones. thieme-connect.de

Oxidation and Reduction Chemistry of the Pyridinethione Scaffold

The thione group in the pyridinethione scaffold is susceptible to both oxidation and reduction.

Oxidation: The thione functionality can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide. smolecule.com The oxidation of a pyridinethione can also lead to the corresponding sulfonic acid. mdma.ch For example, 3-aminothieno[2,3-b]pyridine-2-carboxamides, which contain a related heterocyclic system, undergo oxidative dimerization upon reaction with bleach, though the pyridine nitrogen and sulfur atoms are not directly involved in this specific oxidation. acs.org

Reduction: The thione group can be reduced to a thiol group using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com This conversion from a thione to a thiol represents a key transformation in the chemistry of these compounds.

Coordination Chemistry and Ligand Properties of 3 Methoxypyridine 2 1h Thione

Ligand Design Principles and Metal-Binding Motifs of Thione-Containing Pyridines

Pyridine-2(1H)-thiones are versatile ligands in coordination chemistry, primarily due to their ambidentate nature. They exist in a tautomeric equilibrium between the thione (C=S) and thiol (S-H) forms, with the thione form generally predominating in the solid state. Upon deprotonation, they typically coordinate to metal ions as anionic ligands.

The primary metal-binding motifs involve either monodentate coordination through the sulfur atom or bidentate chelation involving both the sulfur and the pyridine (B92270) nitrogen atom. The choice of coordination mode is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of substituents on the pyridine ring, and the reaction conditions. For instance, "soft" metal ions with a higher affinity for sulfur are expected to favor coordination to the thione group.

In the case of 3-methoxypyridine-2(1H)-thione, the electron-donating methoxy (B1213986) group at the 3-position is expected to increase the electron density on the pyridine ring. This could potentially enhance the donor ability of the pyridine nitrogen, favoring a bidentate N,S-coordination mode. However, without specific experimental data, this remains a hypothesis. The steric bulk of the methoxy group is not anticipated to be a significant impediment to coordination.

Synthesis and Comprehensive Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with pyridine-2(1H)-thione ligands is typically achieved by reacting a metal salt with the deprotonated ligand in a suitable solvent. A base, such as an alkali metal hydroxide (B78521) or an amine, is often used to facilitate the deprotonation of the thione.

While no specific synthetic procedures for complexes of 3-methoxypyridine-2(1H)-thione have been found in the reviewed literature, a general approach can be proposed based on established methods for analogous ligands. For example, reacting a transition metal chloride (e.g., NiCl₂, CuCl₂, ZnCl₂) with one or two equivalents of 3-methoxypyridine-2(1H)-thione in the presence of a base like sodium hydroxide or triethylamine (B128534) in an alcoholic solvent would be a logical starting point.

The characterization of such complexes would involve a suite of spectroscopic and analytical techniques.

Table 1: Anticipated Characterization Techniques for Metal Complexes of 3-Methoxypyridine-2(1H)-thione

| Technique | Expected Information |

| Elemental Analysis | Confirmation of the empirical formula and metal-to-ligand stoichiometry. |

| Infrared (IR) Spectroscopy | Monitoring the shift of the C=S stretching vibration upon coordination to the metal ion. Changes in the pyridine ring vibrations would also be indicative of coordination. |

| ¹H and ¹³C NMR Spectroscopy | For diamagnetic complexes, shifts in the proton and carbon signals of the pyridine ring upon coordination would confirm metal-ligand interaction. |

| UV-Vis Spectroscopy | Observation of ligand-to-metal or metal-to-ligand charge transfer bands, providing insights into the electronic structure of the complex. |

| Mass Spectrometry | Determination of the molecular weight of the complex and confirmation of its composition. |

Structural Elucidation of Coordination Compounds (e.g., X-ray Crystallography)

In the absence of specific crystallographic data for 3-methoxypyridine-2(1H)-thione complexes, we can refer to related structures. For example, the crystal structure of bis[1-hydroxy-3-methylpyridine-2(1H)-thionato-O,S]nickel(II) reveals a distorted square planar geometry with the ligands coordinating in a bidentate fashion through the oxygen and sulfur atoms. This suggests that N-hydroxypyridine-2(1H)-thiones, a related class of ligands, also exhibit versatile coordination behavior. For the title compound, it is the pyridine nitrogen, not a hydroxyl oxygen, that would participate in chelation.

Spectroscopic and Electrochemical Properties of Metal Complexes

The spectroscopic properties of metal complexes provide valuable information about their electronic structure and bonding.

Infrared Spectroscopy: A key diagnostic feature in the IR spectra of pyridine-2(1H)-thione complexes is the position of the ν(C=S) band. A shift to lower wavenumber upon coordination is typically observed, indicating a weakening of the C=S bond due to electron donation to the metal center.

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. Deshielding of the pyridine ring protons and carbons upon coordination is expected.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes with thione ligands are often characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV-visible region. The energy of these bands can provide information about the electronic properties of the ligand and the metal ion.

Electrochemistry: Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox properties of the metal complexes. These studies can reveal information about the stability of different oxidation states of the metal and the influence of the ligand on the redox potentials. For complexes of 3-methoxypyridine-2(1H)-thione, the electron-donating methoxy group might be expected to make the metal center easier to oxidize.

Advanced Studies on Electronic Structure and Bonding in Metal Complexes

Density Functional Theory (DFT) calculations have become a powerful tool for investigating the electronic structure and bonding in coordination compounds. Such calculations could provide detailed insights into the nature of the metal-ligand bond in complexes of 3-methoxypyridine-2(1H)-thione. Key aspects that could be explored include:

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the HOMO and LUMO can help to understand the electronic transitions observed in the UV-Vis spectra and the redox properties of the complexes.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a quantitative description of the bonding in terms of charge distribution and orbital interactions.

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to characterize the nature of the metal-ligand bond (e.g., covalent vs. ionic).

While no such studies have been reported for 3-methoxypyridine-2(1H)-thione complexes, DFT calculations on related systems have provided valuable insights into their electronic structure.

Impact of Substituents on Coordination Behavior and Stability Constants

The nature and position of substituents on the pyridine ring can have a significant impact on the coordination behavior and the stability of the resulting metal complexes. Electron-donating groups, such as the methoxy group in 3-methoxypyridine-2(1H)-thione, are generally expected to increase the basicity of the donor atoms (sulfur and nitrogen), leading to the formation of more stable complexes.

The stability constant (log K) is a quantitative measure of the stability of a complex in solution. The determination of stability constants for complexes of 3-methoxypyridine-2(1H)-thione would require techniques such as potentiometric or spectrophotometric titrations. A systematic comparison of the stability constants of complexes with different substituents on the pyridine ring would allow for a quantitative assessment of the electronic effect of the 3-methoxy group.

Advanced Spectroscopic Characterization of 3 Methoxypyridine 2 1h Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

A complete NMR analysis is crucial for the structural elucidation of 3-methoxypyridine-2(1H)-thione. However, specific experimental ¹H NMR, ¹³C NMR, or 2D NMR data for this compound are not readily found in the searched scientific literature.

For a definitive structural assignment, the following data would be essential:

¹H NMR: Expected signals would include a singlet for the methoxy (B1213986) (-OCH₃) protons, distinct signals for the three aromatic protons on the pyridine (B92270) ring, and a broad signal for the N-H proton. The chemical shifts (δ) and coupling constants (J) would clarify the substitution pattern.

¹³C NMR: The spectrum would be expected to show six distinct carbon signals: one for the methoxy carbon, four for the sp² carbons of the pyridine ring, and one for the C=S carbon (thione), which typically appears at a characteristic downfield shift.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the connectivity between protons and carbons, providing unambiguous assignment of all signals.

Without experimental spectra, a definitive data table cannot be constructed.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

A theoretical analysis would predict key vibrational modes:

N-H Stretch: A characteristic stretching vibration is expected in the region of 3100-3400 cm⁻¹.

C-H Stretches: Aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹, while the methoxy C-H stretches would be found near 2850-2960 cm⁻¹.

C=S Stretch (Thione): This is a key functional group vibration, typically observed in the 1050-1250 cm⁻¹ region. Its exact position can provide information about tautomeric equilibria.

C-O-C Stretch: The asymmetric and symmetric stretching of the methoxy ether linkage would produce strong bands, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Ring Vibrations: C=C and C=N stretching vibrations of the pyridine ring would be observable in the 1400-1600 cm⁻¹ region.

A data table of characteristic vibrational frequencies cannot be compiled without experimental data.

Electronic Absorption (UV-Vis) and Emission Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Published experimental UV-Vis absorption or emission spectra specifically for 3-methoxypyridine-2(1H)-thione are not available. Pyridine-2-thione and its derivatives are known to exhibit characteristic absorptions due to π → π* and n → π* transitions. The presence of the methoxy group as an auxochrome would be expected to influence the position and intensity of these absorption bands (λmax). Emission data (fluorescence or phosphorescence) would provide further information about the excited state properties of the molecule.

Mass Spectrometry (Electrospray Ionization Mass Spectrometry, High-Resolution Mass Spectrometry)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. While mass spectra for isomers like 3-methoxy-2(1H)-pyridone exist, specific ESI-MS or HRMS data for 3-methoxypyridine-2(1H)-thione (C₆H₇NOS, Exact Mass: 141.025 g/mol ) could not be located.

ESI-MS: This technique would likely show the protonated molecule [M+H]⁺ at m/z 142.032.

HRMS: High-resolution mass spectrometry would provide the exact mass of the molecular ion, confirming the elemental formula C₆H₇NOS. Analysis of the fragmentation pattern would further corroborate the proposed structure.

X-ray Diffraction Studies (Single Crystal and Powder Diffraction)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. There are no published single crystal or powder X-ray diffraction studies for 3-methoxypyridine-2(1H)-thione in the searched databases. Such a study would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the N-H and C=S groups, which would confirm its existence as the thione tautomer in the solid state.

Theoretical and Computational Chemistry Studies of 3 Methoxypyridine 2 1h Thione

Quantum Chemical Methodologies Employed (e.g., DFT, Ab Initio, TD-DFT, CC2)

To investigate the molecular properties of 3-methoxypyridine-2(1H)-thione, a variety of quantum chemical methodologies are typically utilized. These methods provide a framework for understanding the electronic structure and behavior of molecules from first principles.

Density Functional Theory (DFT): This is a widely used method in computational chemistry due to its favorable balance between accuracy and computational cost. DFT calculations are based on the electron density of a system rather than the complex many-electron wavefunction. Functionals like B3LYP are commonly employed to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. DFT is effective for determining optimized geometries, vibrational frequencies, and various electronic properties. rsc.orgmjcce.org.mk

Ab Initio Methods: These methods, such as Hartree-Fock (HF), solve the Schrödinger equation without empirical parameters. While HF is a foundational method, it does not fully account for electron correlation. More advanced ab initio methods, known as post-Hartree-Fock methods, provide higher accuracy by incorporating electron correlation effects.

Time-Dependent Density Functional Theory (TD-DFT): To study the excited-state properties, such as electronic absorption spectra (UV-Vis), TD-DFT is the standard method. It allows for the calculation of transition energies and oscillator strengths, providing insight into how the molecule interacts with light.

Coupled Cluster (CC2): This is a high-accuracy ab initio method used for calculating the properties of electronically excited states. It offers a more rigorous treatment of electron correlation than TD-DFT, often serving as a benchmark for validating results from other methods.

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals.

Basis Set Selection: The selection of a basis set involves a trade-off between accuracy and computational expense. Pople-style basis sets, such as 6-311++G(d,p), are commonly used. mjcce.org.mk This notation indicates a triple-zeta quality basis set, augmented with diffuse functions (the ++) on heavy atoms and hydrogens to better describe anions and weak interactions, and polarization functions (d,p) to allow for more flexibility in orbital shapes. For more rigorous studies, correlation-consistent basis sets, like aug-cc-pVTZ, may be employed.

Validation of Methods: To ensure the reliability of the computational results, the chosen methodology is often validated. This can involve comparing calculated properties with available experimental data for the target molecule or related known compounds. For instance, calculated vibrational frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental FT-IR and Raman spectra. mjcce.org.mk

Geometry Optimization and Detailed Molecular Structure Analysis

A fundamental step in computational chemistry is geometry optimization, which involves finding the minimum energy arrangement of atoms in the molecule. This provides the most stable three-dimensional structure. The optimization is typically performed using methods like DFT with a suitable basis set (e.g., B3LYP/cc-pVDZ). nanobioletters.com

Once the geometry is optimized, a detailed analysis of the molecular structure can be performed. This includes examining key structural parameters such as:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Dihedral Angles: The torsional angles that describe the conformation of the molecule.

These calculated parameters provide a precise description of the molecular geometry and can be compared with experimental data from techniques like X-ray crystallography if available. nanobioletters.com

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic structure is crucial for predicting a molecule's reactivity and properties. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: This orbital acts as an electron donor. A higher HOMO energy level suggests a greater ability to donate electrons.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap is associated with higher chemical reactivity, lower kinetic stability, and easier electronic excitation. researchgate.net

The distribution and energies of these orbitals are calculated to identify the reactive sites within the 3-methoxypyridine-2(1H)-thione molecule.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of negative electrostatic potential, which are susceptible to electrophilic attack and indicate electron-rich areas (e.g., lone pairs on oxygen, nitrogen, or sulfur atoms).

Blue: Regions of positive electrostatic potential, which are susceptible to nucleophilic attack and indicate electron-poor areas (e.g., hydrogen atoms attached to electronegative atoms).

Green: Regions of neutral or near-zero potential.

The MEP map for 3-methoxypyridine-2(1H)-thione would reveal the locations of its electron-rich and electron-poor sites, providing valuable insights into its intermolecular interactions and chemical reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. mjcce.org.mkacs.org

Key information obtained from NBO analysis includes:

Charge Transfer and Delocalization: It quantifies the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonding or Rydberg orbitals).

Stabilization Energies (E(2)): The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory. A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. acs.org

Hybridization: NBO analysis determines the hybridization of atomic orbitals, providing insight into the nature of the chemical bonds.

For 3-methoxypyridine-2(1H)-thione, NBO analysis would elucidate the intramolecular charge transfer interactions, the nature of the C=S bond, and the delocalization of lone pairs from the oxygen, nitrogen, and sulfur atoms.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a powerful method for visualizing and understanding chemical bonding. They map the probability of finding an electron pair in a given region of space.

Electron Localization Function (ELF): ELF values range from 0 to 1. Regions with high ELF values (close to 1) correspond to areas where electron pairs are highly localized, such as covalent bonds, lone pairs, and atomic cores. This allows for a clear distinction between different types of chemical bonds (covalent, ionic, metallic).

Localized Orbital Locator (LOL): LOL provides similar information to ELF but is based on the kinetic energy density. It also helps in visualizing areas of high electron localization.

For 3-methoxypyridine-2(1H)-thione, ELF and LOL analyses would provide a detailed map of its bonding patterns, clearly showing the locations of covalent bonds within the pyridine (B92270) ring and methoxy (B1213986) group, as well as the lone pair electrons on the heteroatoms.

Prediction and Interpretation of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Energies)

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic parameters of molecules like 3-methoxypyridine-2(1H)-thione, offering insights that complement and guide experimental work.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of theoretical spectroscopy, primarily accomplished using the Gauge-Independent Atomic Orbital (GIAO) method. imist.manih.govresearchgate.net This approach, typically paired with Density Functional Theory (DFT) methods like B3LYP, calculates the isotropic magnetic shielding tensors for each nucleus. imist.maresearchgate.net The theoretical chemical shifts (δ) are then obtained by subtracting the calculated shielding of the target nucleus (σ) from the shielding of a reference compound, commonly tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ). imist.ma

For 3-methoxypyridine-2(1H)-thione, specific calculations would reveal the electronic environment of each nucleus. The protons on the pyridine ring are expected to appear in the aromatic region, with their precise shifts influenced by the electron-donating methoxy group and the thione functionality. The methoxy group protons would appear as a singlet in the upfield region, typically around 3.9 ppm. q-chem.com The N-H proton would likely be a broad singlet, its chemical shift sensitive to solvent and concentration. In the ¹³C NMR spectrum, the C=S carbon would be the most deshielded, appearing significantly downfield.

IR Frequencies: Theoretical vibrational (infrared) spectra are calculated by determining the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. DFT methods are highly effective for these calculations. scielo.org.za For 3-methoxypyridine-2(1H)-thione, key vibrational modes can be predicted:

C=S Stretch: The thiocarbonyl stretching vibration is a characteristic marker, expected in the 1100-1250 cm⁻¹ region.

N-H Vibrations: The N-H stretching mode would appear in the 3100-3400 cm⁻¹ range, while the N-H bending vibration would be found around 1500-1600 cm⁻¹.

C-O Stretch: The methoxy group would exhibit a characteristic C-O stretching vibration.

Pyridine Ring Modes: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while ring stretching vibrations (C=C and C=N) typically occur in the 1400-1600 cm⁻¹ region. scielo.org.za

UV-Vis Absorption Energies: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. rsc.orgmdpi.comnih.gov This method computes the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. For 3-methoxypyridine-2(1H)-thione, the key electronic transitions would involve its principal chromophore, the pyridine-thione moiety. The expected transitions include:

π → π* transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system.

n → π* transitions: These lower-intensity absorptions involve the excitation of a non-bonding electron (from the sulfur or nitrogen atom) to an antibonding π* orbital. rsc.org

Calculations on the closely related N-hydroxypyridine-2(1H)-thione have shown that the lowest energy transitions are of n → π* and π → π* character. researchgate.net The presence of the methoxy group in the 3-position is expected to influence these transition energies.

Table 1: Predicted Spectroscopic Parameters for 3-Methoxypyridine-2(1H)-thione (Illustrative)

| Parameter | Predicted Value/Region | Computational Method | Notes |

| ¹H NMR (ppm) | GIAO-DFT | ||

| H4, H5, H6 | 7.0 - 8.5 | Shifts influenced by methoxy and thione groups. | |

| NH | Variable | Position is solvent and concentration dependent. | |

| OCH₃ | ~3.9 | Characteristic singlet. | |

| ¹³C NMR (ppm) | GIAO-DFT | ||

| C2 (C=S) | >175 | Highly deshielded due to the thiocarbonyl group. | |

| C3-C6 | 110 - 160 | Aromatic region. | |

| OCH₃ | ~55 | Typical for a methoxy carbon. | |

| IR Frequencies (cm⁻¹) | DFT | ||

| ν(N-H) | 3100 - 3400 | N-H stretching. | |

| ν(C=C), ν(C=N) | 1400 - 1600 | Pyridine ring stretching. | |

| ν(C=S) | 1100 - 1250 | Thiocarbonyl stretching. | |

| UV-Vis λmax (nm) | TD-DFT | ||

| Transition 1 | ~350 - 450 | Likely n → π* transition. | |

| Transition 2 | ~280 - 370 | Likely π → π* transition. |

Reaction Mechanism Modeling and Potential Energy Surface Calculations

Computational modeling is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface (PES) that connects reactants, transition states, and products. For 3-methoxypyridine-2(1H)-thione, a primary area of investigation is its tautomeric equilibrium with 3-methoxy-2-pyridinethiol.

Thiol-Thione Tautomerism: The parent compound, pyridine-2(1H)-thione, exists in equilibrium with its tautomer, 2-pyridinethiol. Extensive computational studies have been performed on this system to determine the relative stabilities of the two forms. acs.orgrsc.org High-level ab initio and DFT calculations have shown that while the thiol form (2SH) is more stable in the gas phase, the thione form (2S) is significantly favored in solution. acs.orgresearchgate.net The gas-phase stability of the thiol is attributed to its aromaticity, whereas the thione form is non-aromatic but stabilized by thioamide resonance. acs.orgstackexchange.com

The transition state for the intramolecular proton transfer between the tautomers is computationally found to be very high in energy (25-30 kcal/mol), suggesting that the tautomerization process is likely facilitated by intermolecular mechanisms, such as through a hydrogen-bonded dimer or via solvent mediation. acs.org The potential energy surface for the dimerization and subsequent proton exchange has been calculated, revealing a much lower energy pathway. acs.org Similar computational approaches applied to 3-methoxypyridine-2(1H)-thione would elucidate how the methoxy substituent influences the thermodynamics and kinetics of this crucial tautomeric equilibrium.

Other modeled reactions include mechanisms of formation, such as the reaction of cobaltacyclopentadiene with isothiocyanate to form the pyridine-2(1H)-thione core, where DFT calculations have shown a two-state mechanism involving both singlet and triplet states to be favorable. researchgate.net Furthermore, the reactivity of the pyridine-thione scaffold as a bifunctional nucleophile in reactions with metal complexes has been investigated, detailing mechanisms of coordination and subsequent intramolecular nucleophilic addition. rscf.ru

Table 2: Calculated Relative Energies for Pyridine-2-thiol/thione Tautomerism (Parent Compound)

| System | Computational Level | Relative Energy (kcal/mol) | Favored Tautomer | Reference |

| Gas Phase Monomer | CCSD(T)/cc-pVTZ | 2.61 | Thiol (2SH) | acs.org |

| Gas Phase Monomer | QCISD(T)/TZV2P | 3.63 (15.2 kJ/mol) | Thiol (2SH) | rsc.org |

| Dimer (Gas Phase) | B3LYP/6-311+G(3df,2p) | 10.23 | Thione Dimer | acs.org |

| Cyclohexane Solution (Monomer) | IPCM-MP2/6-311+G(3df,2p) | -1.96 | Thione (2S) | acs.org |

Note: Positive energy indicates the thione is less stable than the thiol. Negative energy indicates the thione is more stable.

Explicit and Implicit Solvent Effects Modeling on Molecular Properties

The properties and behavior of molecules can be dramatically altered by their solvent environment. Computational models account for these effects using two main approaches: implicit (continuum) and explicit models.

Implicit Solvent Models: Implicit models, such as the Polarizable Continuum Model (PCM) and its integral equation formalism variant (IEFPCM), treat the solvent as a continuous dielectric medium. gaussian.comq-chem.com The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric. gaussian.commdpi.com This approach is computationally efficient and effective for capturing bulk electrostatic effects. For 3-methoxypyridine-2(1H)-thione, PCM calculations would be crucial for accurately predicting properties in solution, such as UV-Vis spectra and, particularly, the tautomeric equilibrium. acs.orgwuxibiology.com The thione tautomer has a significantly larger dipole moment than the thiol form; therefore, polar solvents stabilize the thione to a greater extent, shifting the equilibrium in its favor. acs.orgwuxibiology.com This effect can be quantified using PCM calculations.

Explicit Solvent Models: Explicit models involve including a number of individual solvent molecules in the quantum mechanical calculation. nih.gov This allows for the modeling of specific, short-range interactions like hydrogen bonding. For 3-methoxypyridine-2(1H)-thione, explicit modeling with water or alcohol molecules could elucidate the specific hydrogen bonding interactions at the N-H and C=S groups. nih.gov These interactions can significantly impact spectroscopic properties and reaction mechanisms, such as the barrier for tautomerization. wuxibiology.com Hybrid models, which combine a few explicit solvent molecules for the first solvation shell with a continuum model for the bulk solvent, often provide a highly accurate description of the solvated system. lu.se

Substituent Effects on Electronic and Spectroscopic Properties

The introduction of a substituent onto a parent molecule can profoundly alter its electronic structure and, consequently, its properties. The 3-methoxy group on the pyridine-2(1H)-thione core is an electron-donating group (EDG) through resonance.

Computational studies can systematically probe these effects by comparing the calculated properties of the substituted molecule with its unsubstituted parent. The primary effects of the 3-methoxy group would be:

Spectroscopic Properties: A smaller HOMO-LUMO gap generally leads to a bathochromic (red) shift in the lowest-energy π → π* transition in the UV-Vis spectrum. mdpi.com Therefore, 3-methoxypyridine-2(1H)-thione is predicted to absorb light at a longer wavelength compared to the unsubstituted pyridine-2(1H)-thione.

Reactivity: Changes in the electronic distribution and frontier orbital energies will also impact the molecule's reactivity. For instance, an increase in HOMO energy suggests an enhanced nucleophilicity and greater susceptibility to electrophilic attack.

Studies on other heterocyclic systems have demonstrated that EDGs can significantly modulate absorption and fluorescence properties. nih.gov While electron-withdrawing groups on pyridinone rings have been shown to increase the acidity of the N-H proton, an electron-donating group like methoxy would be expected to have the opposite effect. nih.gov

Applications in Advanced Chemical Synthesis Utilizing 3 Methoxypyridine 2 1h Thione

Role as Building Blocks for Complex Heterocyclic Systems

The inherent reactivity of the pyridine-2(1H)-thione core, characterized by the presence of a nucleophilic sulfur atom and an active cyclic thioamide moiety, renders it an excellent precursor for the synthesis of a wide array of fused heterocyclic systems. The 3-methoxy substituent further influences the electronic nature of the pyridine (B92270) ring, impacting its reactivity and the properties of the resulting fused systems.

Synthesis of Fused Pyridinethione Derivatives (e.g., Thienopyridines, Pyrido-pyrimidinethiones)

A primary application of pyridine-2(1H)-thione derivatives, including the 3-methoxy analogue, lies in the synthesis of thienopyridines. This is often achieved through the reaction of the thione with α-halo carbonyl compounds or α-haloacetonitriles. The initial step typically involves the S-alkylation of the thione, followed by an intramolecular cyclization. A common and effective method for this transformation is the Thorpe-Ziegler cyclization of the intermediate 2-(alkylthio)pyridine-3-carbonitriles. igi-global.com The rate and success of this cyclization can be influenced by the nature of the substituents on the pyridine ring. igi-global.com

For instance, the general synthesis of 3-aminothieno[2,3-b]pyridines commences with the reaction of a substituted 3-cyanopyridine-2(1H)-thione with a suitable α-halo compound. researchgate.netscispace.com This reaction proceeds via an S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization. The resulting 3-aminothieno[2,3-b]pyridine is a versatile intermediate that can be further elaborated into more complex fused systems.

These 3-aminothieno[2,3-b]pyridine derivatives can then serve as precursors for the synthesis of pyridothienopyrimidines. scispace.com For example, reaction with triethyl orthoformate can yield an ethoxymethylideneamino derivative, which can be subsequently treated with various nucleophiles to construct the pyrimidine (B1678525) ring fused to the thienopyridine core. researchgate.net This strategy allows for the creation of a diverse library of pyridothienopyrimidine compounds with potential applications in medicinal chemistry and materials science.

The following table summarizes representative transformations of pyridine-2(1H)-thiones into fused heterocyclic systems, illustrating the general synthetic pathways applicable to 3-methoxypyridine-2(1H)-thione.

| Starting Material | Reagent(s) | Intermediate | Fused Product | Ref |

| 3-Cyanopyridine-2(1H)-thione | α-Haloacetonitrile | 2-(Cyanomethylthio)pyridine | 3-Aminothieno[2,3-b]pyridine | researchgate.netscispace.com |

| 3-Cyanopyridine-2(1H)-thione | Phenacyl bromide | 2-(Phenacylthio)pyridine | 3-Amino-2-benzoylthieno[2,3-b]pyridine | scispace.com |

| 3-Aminothieno[2,3-b]pyridine | Triethyl orthoformate | Ethoxymethylideneamino derivative | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | researchgate.net |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamide | Triethyl orthoformate / Acetic anhydride | - | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | scispace.com |

Construction of Bicyclic and Polycyclic Molecular Architectures

The utility of 3-methoxypyridine-2(1H)-thione extends to the construction of a broader range of bicyclic and polycyclic molecular architectures. The thienopyridine core, once formed, can be subjected to further cyclization reactions to build additional fused rings. For example, derivatives of pyridothienopyrimidines can be transformed into tetracyclic and pentacyclic systems. researchgate.net

The strategic functionalization of the thienopyridine intermediates allows for the annulation of various heterocyclic rings, including triazines and triazepines. scispace.com These reactions often involve the condensation of a bifunctional reagent with reactive sites on the thienopyridine scaffold, leading to the formation of new ring systems. The ability to construct such complex polycyclic structures from a relatively simple precursor highlights the synthetic power of 3-methoxypyridine-2(1H)-thione as a versatile building block.

Use as Reagents in Specific Organic Transformations

While the primary application of 3-methoxypyridine-2(1H)-thione is as a structural precursor, the inherent reactivity of the thione functionality allows for its potential use as a reagent in specific organic transformations. However, it is important to note that the scientific literature predominantly focuses on its role as a building block, with fewer specific examples of its application as a standalone reagent.

The thione group can participate in various reactions characteristic of thiocarbonyl compounds. These include reactions with electrophiles at the sulfur atom and reactions with nucleophiles at the carbon atom of the C=S bond. The nucleophilic character of the sulfur atom is central to its utility in the synthesis of fused heterocycles as discussed previously.

Catalytic Applications of 3-Methoxypyridine-2(1H)-thione and its Derivatives

The field of catalysis represents a potential area of application for 3-methoxypyridine-2(1H)-thione and its derivatives, primarily through their ability to act as ligands for transition metals. The presence of both nitrogen and sulfur donor atoms allows these molecules to function as bidentate ligands, forming stable complexes with a variety of metal centers.

While specific catalytic applications of complexes derived from 3-methoxypyridine-2(1H)-thione are not extensively documented in the current literature, the broader class of pyridine-2-thione ligands has been explored in catalysis. These ligands can influence the electronic and steric environment of a metal center, thereby modulating its catalytic activity and selectivity.

Potential areas where such complexes could be active include cross-coupling reactions, oxidation catalysis, and polymerization reactions. The electronic properties of the 3-methoxy substituent would be expected to fine-tune the ligand's donor ability, which in turn could impact the performance of the resulting metal catalyst. Further research is required to fully explore and establish the catalytic potential of 3-methoxypyridine-2(1H)-thione and its metallic derivatives.

Supramolecular Chemistry and Crystal Engineering Involving 3 Methoxypyridine 2 1h Thione

Non-Covalent Interactions in Solid and Solution States

In the absence of a determined crystal structure for 3-methoxypyridine-2(1H)-thione, any discussion of its specific non-covalent interactions in the solid state is speculative. However, based on the functional groups present, several types of interactions can be predicted. The N-H group is a strong hydrogen bond donor, and the carbonyl oxygen and thione sulfur are potential hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded dimers, chains, or more complex networks.

Furthermore, the pyridine (B92270) ring is capable of participating in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between aromatic rings, are crucial in the stabilization of many crystal structures. The relative orientation of the pyridine rings (e.g., face-to-face or edge-to-face) would be a key feature of the crystal packing.

Design and Synthesis of Self-Assembled Structures

The ability of a molecule to form predictable and well-defined supramolecular assemblies is the cornerstone of crystal engineering. The design and synthesis of self-assembled structures based on 3-methoxypyridine-2(1H)-thione would require a fundamental understanding of its preferred non-covalent interactions. Without knowledge of the primary hydrogen bonding motifs or the geometry of π-π stacking, the rational design of more complex architectures, such as co-crystals or metal-organic frameworks, is severely hampered.

Cocrystallization and Polymorphism Studies

Cocrystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is a powerful technique for modifying the physicochemical properties of a substance. The potential of 3-methoxypyridine-2(1H)-thione to form co-crystals with other molecules (co-formers) is an intriguing but unexplored area. The selection of suitable co-formers would be guided by the principles of hydrogen bonding and other non-covalent interactions, which first need to be elucidated for the parent molecule.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is another critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct properties, and their discovery and characterization are of great importance in fields such as pharmaceuticals and materials science. To date, there are no published studies on the polymorphism of 3-methoxypyridine-2(1H)-thione.

Mechanistic Biological Chemistry and Structure Activity Relationship Sar Studies Molecular and in Vitro Focus

Molecular Interactions with Defined Biological Targets (e.g., Enzyme Active Sites)

The pyridine-2(1H)-thione scaffold is a key structural motif that facilitates interactions with various biological targets, primarily through its ability to coordinate with metal ions and form hydrogen bonds. The 3-methoxy group further influences the electronic and steric properties of the molecule, modulating its binding affinity and selectivity.

Molecular docking studies have been employed to predict and analyze the binding modes of pyridine-2(1H)-thione derivatives within the active sites of cancer-related proteins. Although specific simulations for 3-methoxypyridine-2(1H)-thione are not extensively documented, studies on analogous structures provide a framework for understanding its potential interactions.

For instance, docking analyses of various pyridine-2(1H)-thione derivatives against human cancer cell lines have revealed key interactions. In studies involving the HCT-116 colon cancer cell line, derivatives showed interactions with amino acid residues such as TYR97 and PRO82 through π-H interactions involving the pyridine (B92270) ring. nih.govresearchgate.net Additional hydrogen acceptor interactions were observed with residues like VAL87 and LYS91, facilitated by cyano and carbonyl groups on the derivatives. nih.govresearchgate.net These computational models suggest that the pyridine core acts as a crucial anchor within the protein's binding pocket, while substituents dictate the specificity and strength of the interaction.

Histone Deacetylase (HDAC) Inhibition The most clearly defined mechanism for this class of compounds is HDAC inhibition, elucidated through studies of the closely related analog, 3-hydroxypyridin-2-thione (3-HPT). This molecule has been identified as a novel zinc-binding group (ZBG) capable of inhibiting histone deacetylases. nih.gov The mechanism involves the bidentate chelation of the catalytic zinc ion (Zn²⁺) within the HDAC active site by the 3-hydroxy and 2-thione groups. nih.gov This interaction blocks the enzyme's catalytic function, preventing the deacetylation of histone and non-histone protein substrates. nih.gov Notably, 3-HPT and its derivatives show selectivity, potently inhibiting HDAC6 and HDAC8 while remaining inactive against HDAC1. nih.govmdpi.com This selective inhibition is a crucial aspect of their potential as targeted therapeutic agents.

Tubulin Polymerization Inhibition Several pyridine-based compounds have been investigated as inhibitors of tubulin polymerization, a critical process for cell division. nih.gov These agents typically function by binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govcsic.es While direct evidence for 3-methoxypyridine-2(1H)-thione is limited, related pyridine derivatives have demonstrated potent antiproliferative activity consistent with this mechanism. nih.gov Molecular modeling of these derivatives suggests that the pyridine ring can fit into the colchicine binding pocket, where substituents can form hydrogen bonds and hydrophobic interactions with key residues, thereby inhibiting tubulin assembly. mdpi.com